molecular formula C22H18FN3O2 B2569009 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide CAS No. 1219842-09-7

2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide

Cat. No.: B2569009
CAS No.: 1219842-09-7
M. Wt: 375.403
InChI Key: OUDIMBUWYAFBJY-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide is a synthetic organic compound that features a benzimidazole core linked to a benzyl acetamide moiety with a fluorophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Benzyl Acetamide Moiety: The benzimidazole derivative is then reacted with an appropriate benzyl halide in the presence of a base to form the N-benzylated product.

    Attachment of the Fluorophenoxy Group: The final step involves the nucleophilic substitution of the benzylated benzimidazole with a fluorophenoxy benzyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole ring can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction of the nitro group (if present) on the benzimidazole ring can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino-substituted benzimidazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide has been studied for its potential as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer. Its structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the pharmaceutical industry are particularly noteworthy.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-1-yl)-N-benzylacetamide: Lacks the fluorophenoxy group, resulting in different biological activity.

    N-(3-(4-fluorophenoxy)benzyl)acetamide: Lacks the benzimidazole core, affecting its interaction with biological targets.

    2-(1H-benzo[d]imidazol-1-yl)acetamide: Simpler structure, used as a precursor in the synthesis of more complex derivatives.

Uniqueness

The presence of both the benzimidazole core and the fluorophenoxy group in 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide makes it unique. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c23-17-8-10-18(11-9-17)28-19-5-3-4-16(12-19)13-24-22(27)14-26-15-25-20-6-1-2-7-21(20)26/h1-12,15H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDIMBUWYAFBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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